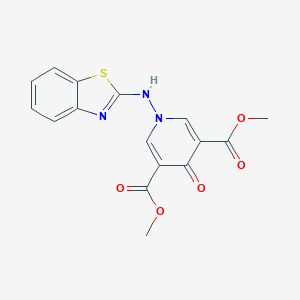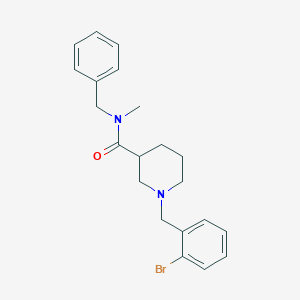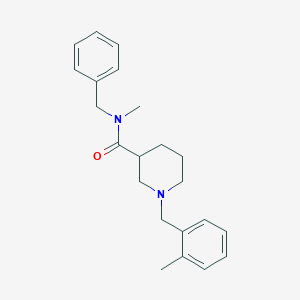
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom.
Méthodes De Préparation
The synthesis of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-amino-benzothiazole with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is utilized in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can modulate calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Employed in the development of anti-inflammatory and analgesic agents.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C16H13N3O5S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxopyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H13N3O5S/c1-23-14(21)9-7-19(8-10(13(9)20)15(22)24-2)18-16-17-11-5-3-4-6-12(11)25-16/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
BXULJAHXHPHCTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
SMILES canonique |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


![N-benzyl-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246847.png)
![N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246848.png)
![N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246849.png)
